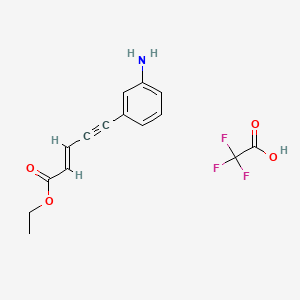

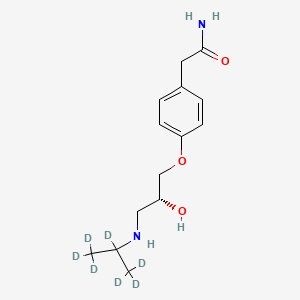

![molecular formula C10H14N2O6 B583963 [2'-13C]ribothymidine CAS No. 478510-98-4](/img/structure/B583963.png)

[2'-13C]ribothymidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2’-13C]ribothymidine” is a biochemical used for proteomics research . It is a variant of ribothymidine, which is a pyrimidine deoxynucleoside. Ribothymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It is also known as 5-Methyluridine and contains a thymine base joined to a ribose pentose sugar .

Synthesis Analysis

The synthesis of ribothymidine has been explored in the context of nucleolipids. Extending the functional utility of nucleolipids to natural nucleosides such as cytidine and ribothymidine would facilitate the development of supramolecular gels and responsive smart materials . Long-acyl chain conjugated novel cytidine and ribothymidine nucleolipids have been reported .Molecular Structure Analysis

The molecular formula of [2’-13C]ribothymidine is (13-C)C9H14N2O6, and its molecular weight is 259.22 . Ribothymidine is a structural derivative of uracil, which has a molecular formula of C4H4N2O2 .Chemical Reactions Analysis

The chemical reactions involving ribothymidine are complex and can result in significant differences in the self-assembling processes of nucleolipids . For instance, when the fatty acid acyl chain is attached onto the cytidine (diacylated) or ribothymidine (triacylated), it does not support organogelation .Physical And Chemical Properties Analysis

The physical and chemical properties of ribothymidine are crucial for its function. For instance, the ribothymidine content of mammalian tRNAPhe can be correlated with the ability of these tRNAs to function in vitro in a low-magnesium (6 mM), ribosome wash factor-dependent, poly (U)-directed poly (Phe) synthesis system from rat liver .Mechanism of Action

Future Directions

The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . The use of [2’-13C]ribothymidine and similar biochemicals in proteomics research is expected to continue and expand, particularly as techniques for their synthesis and analysis continue to evolve .

properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-FOMPHFHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)